N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopropylthiourea
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopropylthiourea is a useful research compound. Its molecular formula is C14H14ClFN4S and its molecular weight is 324.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0611735 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Isothioureas as Antileukemic Agents
Isothioureas, which include derivatives of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopropylthiourea, have been studied for their potential as antileukemic agents. These compounds have shown substantial cytotoxicity against various human leukemia cell lines. Their ability to induce apoptosis in leukemia cells, such as the human acute myelogenous leukemia cell line KG-1, has been particularly noted. The pharmacological properties of these compounds have been evaluated through various in vitro studies, highlighting their potential in cancer therapy (Koronkiewicz et al., 2015).
Anti-Lung Cancer Activity
Compounds related to this compound have shown significant potential in treating lung cancer. A study on novel fluoro-substituted benzo[b]pyran derivatives, which are structurally related, demonstrated their effectiveness against human lung cancer cell lines. These compounds have shown to have anticancer activity at low concentrations, highlighting their potential as therapeutic agents in oncology (Hammam et al., 2005).
Inhibitors of Phosphodiesterase 9 (PDE9)
Derivatives of this compound have been studied as inhibitors of Phosphodiesterase 9 (PDE9), which is a target for the treatment of Alzheimer's disease. These compounds selectively inhibit PDE9 activity and have shown potential in the development of treatments for neurodegenerative diseases (Wunder et al., 2005).
Anti-Inflammatory and Analgesic Activities
Compounds structurally related to this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies on imidazolyl acetic acid derivatives have shown that these compounds exhibit significant anti-inflammatory effects and analgesic properties, indicating their potential for development into therapeutic agents for pain and inflammation management (Khalifa & Abdelbaky, 2008).
Apoptosis-Promoting Effect in Cancer Therapy
New derivatives containing the this compound moiety have been synthesized and evaluated for their cytotoxicity and apoptotic activity. These compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma cells. Their ability to induce apoptosis in cancer cells has been particularly emphasized, showcasing their potential as anticancer compounds (Liu et al., 2019).
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-3-cyclopropylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4S/c15-12-2-1-3-13(16)11(12)8-20-7-10(6-17-20)19-14(21)18-9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHFBKAKAHTPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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